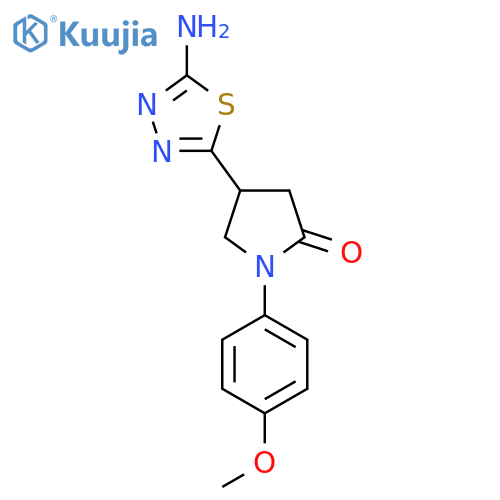Cas no 887041-78-3 (4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one)

887041-78-3 structure
商品名:4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
CAS番号:887041-78-3
MF:C13H14N4O2S
メガワット:290.340860843658
MDL:MFCD07397891
CID:4718553
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- BBL003723
- STK502007
- ASN 13309864
- R9672
- 2-pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-
- 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-(4-methoxy-phenyl)-pyrrolidin-2-one
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
-
- MDL: MFCD07397891
- インチ: 1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)20-12/h2-5,8H,6-7H2,1H3,(H2,14,16)
- InChIKey: JNDCHLDGKPOSPN-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NN=C1C1CC(N(C2C=CC(=CC=2)OC)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 362
- トポロジー分子極性表面積: 110
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB372103-500 mg |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB372103-1 g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB372103-1g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one; . |
887041-78-3 | 1g |
€317.00 | 2025-02-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389890-5g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 97% | 5g |
¥9360.00 | 2024-04-26 | |
| Chemenu | CM527915-1g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 97% | 1g |
$*** | 2023-05-29 | |
| TRC | A023420-250mg |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 250mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A023420-500mg |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 500mg |
$ 450.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389890-1g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 97% | 1g |
¥2592.00 | 2024-04-26 | |
| abcr | AB372103-10g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one; . |
887041-78-3 | 10g |
€1357.00 | 2025-02-14 | ||
| A2B Chem LLC | AI98157-5g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | >95% | 5g |
$995.00 | 2024-04-19 |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
887041-78-3 (4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:887041-78-3)4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

清らかである:99%
はかる:1g
価格 ($):240.0